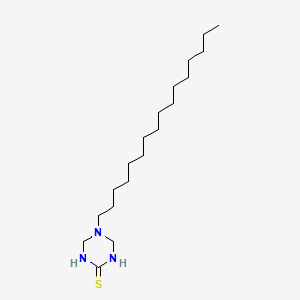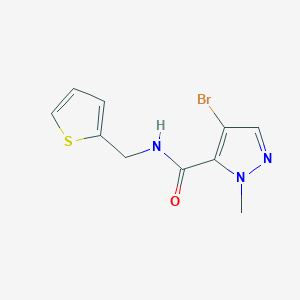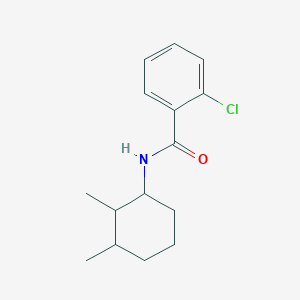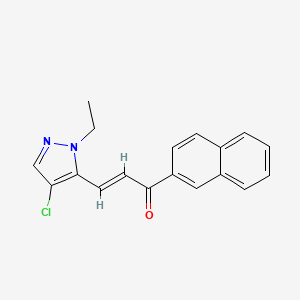
5-Hexadecyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexadecyl-1,3,5-triazinane-2-thione is a chemical compound belonging to the class of triazinanes It is characterized by a hexadecyl chain attached to a triazinane ring, which contains a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecyl-1,3,5-triazinane-2-thione typically involves the reaction of 1,3,5-triazinane derivatives with hexadecyl isothiocyanate. The reaction is carried out under controlled conditions, often at elevated temperatures to facilitate the formation of the desired product . The process may involve the use of solvents such as benzene or ethyl acetate to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as microwave-assisted synthesis to improve reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Hexadecyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
5-Hexadecyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other triazinane derivatives and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Hexadecyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: Known for its use in polymer chemistry and as a cross-linking agent.
1,3,5-Triazinane-2-thione: A simpler analogue with similar reactivity but lacking the hexadecyl chain.
Uniqueness
5-Hexadecyl-1,3,5-triazinane-2-thione is unique due to its long hexadecyl chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This structural feature differentiates it from other triazinane derivatives and contributes to its specific applications in various fields .
Properties
CAS No. |
58473-98-6 |
|---|---|
Molecular Formula |
C19H39N3S |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
5-hexadecyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C19H39N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-20-19(23)21-18-22/h2-18H2,1H3,(H2,20,21,23) |
InChI Key |
AAWLVDRQCJWLBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CNC(=S)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928044.png)
![5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14928045.png)

![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14928055.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14928063.png)
![8,9-dimethyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928066.png)


![4-[(3,4-dimethylphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14928099.png)
![Ethyl 2-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14928100.png)
![4-[(4-chloro-3-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B14928113.png)
![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidine-4(3H)-thione](/img/structure/B14928116.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14928119.png)
